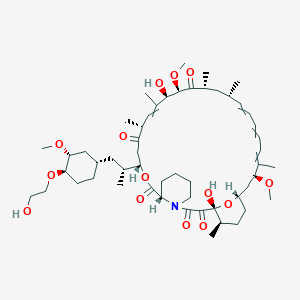

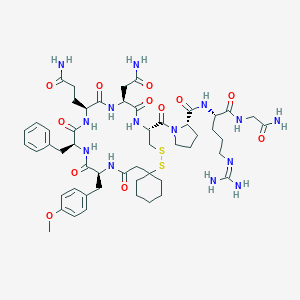

Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)

Overview

Description

FC 131 is a cyclopentapeptide known for its role as an antagonist for the CXC-chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including HIV infection, cancer progression, and stem cell recruitment .

Scientific Research Applications

FC 131 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its role in modulating CXCR4-mediated signaling pathways.

Medicine: Explored as a potential therapeutic agent for treating HIV infection and cancer by inhibiting CXCR4.

Industry: Utilized in the development of diagnostic tools and imaging agents for CXCR4

Mechanism of Action

FC 131 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The molecular targets include the CXCR4 receptor and the associated G-protein coupled signaling pathways .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

FC 131 interacts with the CXCR4 receptor, triggering downstream signaling pathways that influence cell proliferation, chemotaxis, migration, and gene expression . The Arg2 and 2-Nal3 side chains of FC 131 interact with residues in transmembrane domains TM-3 and TM-5 respectively .

Cellular Effects

FC 131 significantly inhibits GH production and proliferation of GH3 somatotrope tumor cells in vitro . It also induces apoptosis of GH3 cells through activation of the caspase-3 pathway . FC 131 influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of FC 131 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Arg1 of FC 131 forms charge-charge interactions with Asp187 in ECL-2, while D-Tyr5 points to the extracellular side of CXCR4 .

Dosage Effects in Animal Models

Systemic administration of FC 131 inhibits the growth of GH3 cell xenografts in immunodeficient nude mice by inducing apoptosis and suppressing the proliferation of tumor cells . The effects of FC 131 vary with different dosages in animal models .

Metabolic Pathways

Given its role as a CXCR4 antagonist, it likely interacts with enzymes or cofactors within the CXCR4 signaling pathway .

Subcellular Localization

Given its role as a CXCR4 antagonist, it likely localizes to the cell membrane where CXCR4 receptors are predominantly found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FC 131 involves the formation of a cyclopentapeptide structure. The key steps include the coupling of amino acids and the cyclization of the linear peptide. The amino acids involved are L-arginine, L-2-naphthylalanine, glycine, and D-tyrosine. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The cyclization step is crucial and is often achieved under dilute conditions to favor intramolecular cyclization over intermolecular polymerization .

Industrial Production Methods

Industrial production of FC 131 may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain on a solid support. This method is advantageous for producing peptides with high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

FC 131 undergoes various chemical reactions, including:

Oxidation: The aromatic rings in the structure can undergo oxidation reactions.

Reduction: The peptide bonds can be reduced under specific conditions.

Substitution: The amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of peptide bonds can yield amines .

Comparison with Similar Compounds

Similar Compounds

AMD3100: Another CXCR4 antagonist used in stem cell mobilization.

T140: A peptide-based CXCR4 antagonist with similar properties to FC 131.

BKT140: A derivative of T140 with enhanced potency and stability

Uniqueness of FC 131

FC 131 is unique due to its cyclopentapeptide structure, which provides high specificity and affinity for the CXCR4 receptor. This structural feature also contributes to its stability and resistance to enzymatic degradation, making it a promising candidate for therapeutic applications .

properties

IUPAC Name |

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXBICVKLVYNKD-XFTNXAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)